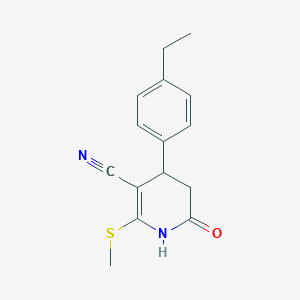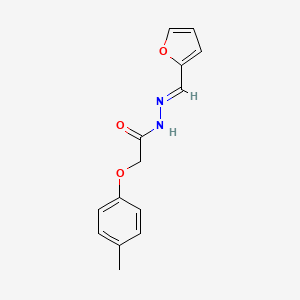![molecular formula C26H24N2O5S2 B11686716 Ethyl 5-ethyl-2-[({3-[(phenylsulfonyl)amino]naphthalen-2-yl}carbonyl)amino]thiophene-3-carboxylate](/img/structure/B11686716.png)
Ethyl 5-ethyl-2-[({3-[(phenylsulfonyl)amino]naphthalen-2-yl}carbonyl)amino]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-ethyl-2-[({3-[(phenylsulfonyl)amino]naphthalen-2-yl}carbonyl)amino]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a naphthalene moiety, and a phenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-ethyl-2-[({3-[(phenylsulfonyl)amino]naphthalen-2-yl}carbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-ethyl-2-[({3-[(phenylsulfonyl)amino]naphthalen-2-yl}carbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 5-ethyl-2-[({3-[(phenylsulfonyl)amino]naphthalen-2-yl}carbonyl)amino]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of Ethyl 5-ethyl-2-[({3-[(phenylsulfonyl)amino]naphthalen-2-yl}carbonyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain a thiophene ring, exhibit various pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combination of a thiophene ring, a naphthalene moiety, and a phenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C26H24N2O5S2 |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
ethyl 2-[[3-(benzenesulfonamido)naphthalene-2-carbonyl]amino]-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H24N2O5S2/c1-3-19-16-22(26(30)33-4-2)25(34-19)27-24(29)21-14-17-10-8-9-11-18(17)15-23(21)28-35(31,32)20-12-6-5-7-13-20/h5-16,28H,3-4H2,1-2H3,(H,27,29) |
Clé InChI |
XUFHJSVKFOGAOJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2NS(=O)(=O)C4=CC=CC=C4)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-butyl-5-{[(2-fluorophenyl)carbonyl]oxy}-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11686642.png)
![(2-chlorophenyl)-N-[4-oxo-5-(2-thienylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide](/img/structure/B11686644.png)

![(2Z)-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2-phenylprop-2-enenitrile](/img/structure/B11686649.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11686664.png)
![Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11686667.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11686676.png)
![N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3-(trifluoromethyl)benzamide](/img/structure/B11686687.png)

![(5Z)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686697.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11686712.png)
![diethyl (2Z)-5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11686715.png)
